2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
“2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the linear formula C8H7BrClNO . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” can be represented by the SMILES string ClC1=CC=C(NC(CBr)=O)C=C1
. The InChI code for this compound is 1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
.
Physical And Chemical Properties Analysis
The compound “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” has a molecular weight of 248.51 . It should be stored at refrigerated temperatures .
Scientific Research Applications
Summary of Application
The compound “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” and its derivatives have been synthesized and studied for their potential as antimicrobial and antiproliferative agents . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, as well as their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Methods of Application
The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method, and their anticancer activity was assessed using the Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to study the binding mode of active compounds with the receptor .
Results or Outcomes
The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line . Furthermore, the molecular docking study demonstrated that these compounds displayed good docking scores within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
2. Antiviral Research
Summary of Application
Indole derivatives, which include “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide”, have been studied for their potential antiviral activities .
Methods of Application
Compounds were prepared and reported as antiviral agents. In all tested compounds, certain ones showed inhibitory activity against influenza A .
Results or Outcomes
The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
3. Anti-inflammatory Research
Summary of Application
Indole derivatives, including “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide”, have been studied for their potential anti-inflammatory activities .
Methods of Application
Among the tested compounds, certain ones showed significant inflammation inhibition using paw edema, and inhibition of acetic acid-induced writhings .
Results or Outcomes
Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4% and 88.2% inflammation inhibition respectively .
4. Antioxidant Research
Summary of Application
“2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” has been studied for its potential antioxidant activities .
Methods of Application
The antioxidant function of the compound was validated by additional molecular docking research .
Results or Outcomes
Due to its stronger binding energy and the appropriate interactions that induce inhibition, this compound can be exploited as a lead molecule in further research .
5. Antidiabetic Research
Summary of Application
Indole derivatives, including “2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide”, have been studied for their potential antidiabetic activities .
Methods of Application
Compounds were prepared and reported as antidiabetic agents. In all tested compounds, certain ones showed inhibitory activity against alpha-glucosidase .
Results or Outcomes
The compound 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against alpha-glucosidase with IC50 = 7.53 μmol/L .
6. Pharmaceutical Intermediate
Summary of Application
“2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide” is employed as an intermediate for pharmaceutical .
Methods of Application
This compound is used in the synthesis of various pharmaceutical drugs .
Results or Outcomes
The use of this compound as an intermediate has led to the development of various pharmaceutical drugs .
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAJQJGPXFVEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-bromoacetamide |
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